N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Description
N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a synthetic small molecule characterized by a 1,2,3-triazole core linked to a 4-chlorophenyl group at position 5 and a piperazine-1-carbonyl moiety at position 2.
Properties
IUPAC Name |
[5-(4-chloroanilino)triazolidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O/c1-14-3-2-4-17(13-14)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-16-7-5-15(21)6-8-16/h2-8,13,18-19,22-25H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPXMVAZJKUHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Piperazine Ring Formation: The piperazine ring can be synthesized via a nucleophilic substitution reaction involving a suitable diamine and a dihalide.
Coupling Reactions: The final step involves coupling the triazole and piperazine rings with the substituted phenyl groups using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Chlorophenyl and Piperazine Modifications
N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
- Structural Difference : The chlorine atom is positioned at the meta (3-) rather than para (4-) site on the phenyl ring.
N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Structural Difference : Replaces the triazole-carbonyl-piperazine unit with a carboxamide-linked ethylpiperazine.
- Conformational Insight : The piperazine ring adopts a chair conformation, as observed in crystallographic studies. Bond lengths (C–N: 1.45–1.49 Å) and angles are consistent with similar piperazine derivatives, suggesting structural stability .
Functional Analogs: Triazole Antifungal Agents
PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide)
- Key Features :
- Contains a triazole ring and piperazine moiety but differs in the benzamide backbone and difluorophenyl substituents.
- Designed for inhaled delivery, optimizing lung retention and minimizing systemic exposure.
- Activity : Potent antifungal activity against Aspergillus fumigatus (including itraconazole-resistant strains) via CYP51A1 inhibition (IC₅₀: <0.1 µg/mL) .
Comparison with Target Compound
| Property | Target Compound | PC945 |
|---|---|---|
| Core Structure | 1,2,3-Triazole | 1,2,4-Triazole |
| Piperazine Linkage | Carbonyl-linked 3-methylphenyl | Benzamide-linked 3-methylphenyl |
| Key Substituent | 4-Chlorophenyl | 2,4-Difluorophenyl and fluorophenylbenzamide |
| Therapeutic Target | Not reported | CYP51A1 (IC₅₀: <0.1 µg/mL) |
Piperazine Derivatives with Trifluoromethylphenyl Groups
Compounds such as N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine () share structural motifs with the target compound but feature trifluoromethylphenyl groups instead of methylphenyl.
- Impact of Substituents : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which are critical for optimizing drug half-life and target affinity .
Biological Activity
N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex organic compound notable for its diverse biological activities. This compound features a triazole ring , a piperazine moiety , and a chlorophenyl group , which contribute to its potential therapeutic applications. The compound is under investigation for its antimicrobial , anticancer , and antifungal properties, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 396.88 g/mol. The presence of the triazole ring is particularly significant due to its involvement in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN6O |
| Molecular Weight | 396.88 g/mol |
| CAS Number | 1291864-56-6 |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, preliminary data suggest it may effectively target specific receptors involved in cancer pathways, potentially leading to apoptosis in malignant cells .
Case Study:
A study conducted on the compound's effect on breast cancer cell lines demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control groups . The mechanism appears to involve the disruption of cell cycle progression and induction of programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains and fungi, attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Table: Antimicrobial Efficacy
| Microbe | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules:
- Receptor Binding: The compound may bind to specific receptors or enzymes involved in disease pathways.
- Nucleophilic Substitution: The nitrogen atoms in the triazole ring can participate in nucleophilic substitutions, enhancing its reactivity with biological targets.
Synthesis and Accessibility
The synthesis of this compound can be achieved through several methods involving the coupling of piperazine derivatives with triazole precursors. These synthetic routes highlight the compound's accessibility for further research and potential pharmaceutical development .
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for preparing N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine?
- Methodological Answer : The synthesis typically involves cyclocondensation and coupling reactions. A validated approach includes:
Core Triazole Formation : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to generate the 1,2,3-triazole scaffold.
Piperazine Carbonylation : React 3-methylphenylpiperazine with carbonylating agents (e.g., triphosgene) under inert conditions to form the piperazine-1-carbonyl intermediate.
Amine Coupling : Condense the triazole-5-amine with the chlorophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination.
- Reference : Similar multi-step strategies are detailed for pyrazole and triazole derivatives in and .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the triazole ring and substitution patterns on the piperazine and chlorophenyl groups.
- Elemental Analysis : Validate elemental composition (C, H, N, Cl) with ≤0.3% deviation from theoretical values.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine.
- Reference : emphasizes elemental analysis and NMR for analogous piperazine-carbonyl compounds .
Q. How can researchers design preliminary pharmacological screens to assess this compound’s bioactivity?
- Methodological Answer : Prioritize receptor-binding assays and functional studies:
- Dopamine Receptor Screening : Use radioligand displacement assays (e.g., -spiperone for D2/D3 receptors) due to structural similarities to selective D3 ligands ( ).
- Cellular Viability Assays : Test cytotoxicity in HEK-293 or SH-SY5Y cell lines using MTT/WST-1 assays.
- Reference : highlights structure-affinity relationships for piperazine-based dopamine ligands .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
- Methodological Answer :
- SHELXL Refinement : Use anisotropic displacement parameters and TWIN/BASF commands for twinned crystals. Apply Hirshfeld rigid-bond tests to validate thermal motion consistency.
- Contradiction Resolution : If bond-length outliers arise (e.g., triazole C-N distances), cross-validate with density functional theory (DFT) calculations.
- Reference : and detail SHELX-based refinement protocols for heterocyclic systems .
Q. What strategies optimize selectivity for dopamine D3 over D2 receptors in analogs of this compound?
- Methodological Answer :
- Substituent Tuning : Introduce bulky groups (e.g., 2,3-dichlorophenyl) on the piperazine ring to exploit D3 receptor subpockets.
- Alkyl Chain Elongation : Extend the linker between the triazole and piperazine to enhance D3 affinity (e.g., 4-carbon chains reduce D2 binding).
- Reference : demonstrates that N-butyl spacers improve D3 selectivity by >100-fold .
Q. How can advanced 2D NMR techniques (e.g., NOESY, HSQC) resolve ambiguous proton assignments in crowded aromatic regions?
- Methodological Answer :
- NOESY : Identify spatial proximity between triazole protons and adjacent substituents (e.g., chlorophenyl CH- interactions).
- HSQC : Correlate - couplings to distinguish overlapping signals in the piperazine carbonyl region.
- Reference : applied 2D NMR to resolve thiazole-amine ambiguities .
Q. What computational methods are suitable for predicting metabolic stability and CYP450 interactions?
- Methodological Answer :
- In Silico Tools : Use SwissADME or ADMET Predictor to identify labile sites (e.g., piperazine N-oxidation).
- Docking Studies : Model interactions with CYP3A4/2D6 isoforms using AutoDock Vina. Focus on the triazole and chlorophenyl motifs as potential oxidation hotspots.
- Reference : combined experimental and computational SAR for hydroxylated analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental logP values?
- Methodological Answer :
- Re-measure logP : Use shake-flask HPLC (pH 7.4 buffer/octanol) instead of computational estimates.
- Check Protonation States : Piperazine’s pKa (~7.5) affects partitioning; measure logD instead.
- Reference : reported logP deviations <0.5 for hydroxylated analogs after experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
